N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a benzimidazole core substituted with a methoxy group at position 5 and a sulfanyl-linked acetamide moiety attached to a 4-ethylphenyl group.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-12-4-6-13(7-5-12)19-17(22)11-24-18-20-15-9-8-14(23-2)10-16(15)21-18/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
IVKRKJPBSSDKPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via 2-Mercapto-5-Methoxybenzimidazole
The most widely reported method involves reacting 2-mercapto-5-methoxy-1H-benzimidazole (CAS 37052-78-1) with N-(4-ethylphenyl)-2-chloroacetamide under basic conditions. This route capitalizes on the nucleophilic thiolate anion attacking the electrophilic α-carbon of the chloroacetamide.
Procedure :
- Preparation of 2-Mercapto-5-Methoxybenzimidazole : Synthesized via cyclization of 4-methoxy-1,2-diaminobenzene with carbon disulfide under alkaline conditions. Yield: 72%.
- Chloroacetamide Synthesis : N-(4-ethylphenyl)-2-chloroacetamide is prepared by treating 4-ethylaniline with chloroacetyl chloride in dichloromethane using triethylamine (TEA) as a base.
- Coupling Reaction : Combine equimolar amounts of 2-mercapto-5-methoxybenzimidazole and N-(4-ethylphenyl)-2-chloroacetamide in acetone with potassium carbonate (K₂CO₃) at 0–5°C. Stir for 4–6 hours, followed by cold-water precipitation. Yield: 68–72%.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Base | K₂CO₃ or TEA | |
| Solvent | Acetone or Dichloromethane | |
| Purification | Recrystallization (Ethanol/Water) |
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysts (PTCs) enhance reaction efficiency by shuttling ions between aqueous and organic phases. A patent-derived method employs tetrabutylammonium bromide (TBAB) to accelerate the coupling step.
Procedure :
- Dissolve 2-mercapto-5-methoxybenzimidazole (1 eq) in aqueous NaOH (10%).
- Add TBAB (0.1 eq) and N-(4-ethylphenyl)-2-chloroacetamide (1.1 eq) in toluene.
- Stir vigorously at 25°C for 2 hours. Isolate via extraction and evaporate solvent. Yield: 85–90%.
Advantages :
Reaction Mechanism and Kinetic Considerations
The coupling proceeds via an SN₂ mechanism, where the deprotonated thiol (S⁻) attacks the chloroacetamide’s α-carbon, displacing chloride. Key factors influencing kinetics:
Base Selection
Solvent Effects
- Polar Aprotic Solvents (Acetone) : Stabilize transition state, enhancing nucleophilicity.
- Toluene with PTC : Facilitates phase transfer, improving yield.
Optimization Strategies and Yield Enhancement
Temperature Control
Lower temperatures (0–5°C) minimize side reactions like oxidation of the thiol group. Elevated temperatures (>30°C) promote disulfide formation, reducing yield by 15–20%.
Stoichiometric Ratios
A 10% excess of chloroacetamide ensures complete consumption of the benzimidazole thiol, preventing residual starting material.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves byproducts.
Analytical Characterization and Quality Control
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.34 | 62.28 |
| H | 5.23 | 5.19 |
| N | 12.15 | 12.09 |
| S | 9.28 | 9.22 |
Data consistent with molecular formula C₁₈H₁₉N₃O₂S.
Challenges and Mitigation Strategies
Air Sensitivity of Thiol Intermediate
2-Mercapto-5-methoxybenzimidazole is air-sensitive, prone to oxidation into disulfide dimers.
Solution : Conduct reactions under nitrogen atmosphere and use fresh batches.
Solubility Limitations
The acetamide product exhibits low solubility in aqueous media, complicating purification.
Solution : Employ mixed solvents (e.g., ethanol/water) for recrystallization.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Standard Alkylation | 68–72 | 98–99 | 6–8 | Moderate |
| PTC-Catalyzed Alkylation | 85–90 | 99 | 2 | High |
The PTC method offers superior efficiency, though it requires additional catalyst removal steps.
Industrial-Scale Considerations
A patent (CN110845438A) outlines a scalable process using continuous stirred-tank reactors (CSTRs) with in-line purification. Key adjustments:
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Triazole-Based Analogues (VUAA-1 and OLC-12)
- OLC-12: 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide. Key Differences: Both compounds replace the benzimidazole core with a triazole ring. VUAA-1 and OLC-12 act as Orco agonists, critical for olfactory receptor channel formation in insects, suggesting their utility in pest control .
Oxazole-Based Inhibitors (iCRT3)
- iCRT3 : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
Oxadiazole Derivatives
- Compound 4 (Molbank 2013) : 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
- Key Differences : The 1,3,4-oxadiazole core, paired with a pyrazinyl group, likely enhances electron-withdrawing properties, altering redox behavior compared to benzimidazole-based compounds. This structural variation is common in antimicrobial agents but lacks direct biological data in the provided evidence .
Benzimidazole Derivatives with Modified Substituents
M64 (PDB 6B8A Ligand)
- Structure: 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. Key Differences: The nitro group at position 5 of the benzimidazole and the phenoxyphenyl acetamide substituent enhance binding to the MvfR ligand-binding domain, a target in bacterial quorum sensing. This highlights the importance of electron-deficient substituents (e.g., nitro) for protein-ligand interactions .
N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Structure: Differs from the target compound only in the 4-butoxyphenyl group (vs. 4-ethylphenyl). This modification could shift pharmacokinetic profiles, favoring CNS or lipid-rich tissue targeting .
Enzyme Inhibitors with Sulfanyl Acetamide Linkers
LOX and BChE Inhibitors ()
- 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- 8u : N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- Key Differences : The indole-oxadiazole core in these compounds shows moderate activity in lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition assays. The target compound’s benzimidazole may offer superior hydrogen-bonding capacity for enzyme active sites due to its aromatic nitrogen atoms .
Q & A
(Basic) What are the common synthetic routes for preparing this compound and related acetamide derivatives?
Answer: Synthesis typically involves two key steps:
- N-Acylation : Reacting a substituted amine (e.g., 4-ethylaniline) with a chloroacetamide derivative in the presence of a base like sodium hydride or sodium dispersion in THF to form the acetamide backbone .
- Sulfanyl Linkage Formation : Introducing the benzimidazole sulfanyl group via nucleophilic substitution, where the thiol group of 5-methoxy-1H-benzimidazole-2-thiol reacts with a bromo/chloroacetamide intermediate. Reaction conditions often require anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel .
(Advanced) How can reaction conditions be optimized to improve sulfanyl-acetamide coupling efficiency?
Answer: Optimization strategies include:
- Catalytic Systems : Using 4-dimethylaminopyridine (DMAP) in dichloromethane under ultrasonication to enhance reaction rates by reducing aggregation and improving mass transfer .
- Stoichiometric Ratios : A 1:1.2 molar ratio of thiol-containing benzimidazole to chloroacetamide precursor ensures excess electrophile, driving the reaction to >90% completion .
- Temperature Control : Maintaining 70–80°C minimizes side reactions (e.g., oxidation of thiols) while ensuring sufficient activation energy for substitution .
(Basic) What spectroscopic techniques are essential for structural characterization?
Answer: Key techniques include:
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfanyl C-S bonds (~600–700 cm⁻¹) .
- NMR Analysis : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons adjacent to sulfur (δ ~4.2 ppm). ¹³C NMR verifies acetamide carbonyls (~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
(Advanced) How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?
Answer: X-ray crystallography provides:
- Bond Lengths/Angles : Validates the spatial arrangement of the benzimidazole ring, sulfanyl bridge, and ethylphenyl group. For example, C-S bond lengths typically range from 1.75–1.82 Å in similar structures .
- Torsion Angles : Measures conformational flexibility (e.g., dihedral angles between benzimidazole and acetamide planes), critical for understanding steric interactions .
- Data Quality : Reliable structures require data-to-parameter ratios >15 and R factors <0.05 .
(Advanced) What strategies address bioactivity discrepancies between in vitro and in vivo models?
Answer: Contradictions may arise from poor bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic Profiling : Plasma stability assays (e.g., incubation with liver microsomes) and LC-MS metabolite identification .
- Structural Analogues : Comparing with derivatives like N-(4-hydroxyphenyl) analogs ( ) to isolate active pharmacophores.
- Dose-Response Adjustments : Testing higher in vivo doses to account for first-pass metabolism or protein binding .
(Basic) What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol/water (3:1 v/v) yields high-purity crystals by exploiting differential solubility .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:2) separates unreacted starting materials and byproducts .
(Advanced) How do substituents on the benzimidazole ring influence reaction kinetics?
Answer:
- Electron-Donating Groups : Methoxy at position 5 increases benzimidazole thiol nucleophilicity, accelerating substitution rates (Hammett σ* correlation) .
- Steric Effects : Bulky substituents on the phenyl ring (e.g., ethyl) may slow reaction kinetics, requiring longer reaction times (3–5 hours vs. 1–2 hours for unsubstituted analogs) .
- DFT Calculations : Modeling transition states (e.g., NBO analysis) can predict substituent effects on activation energy .
(Basic) How is the purity of the final compound validated?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect impurities .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
(Advanced) What computational methods support SAR studies for this compound?
Answer:
- Molecular Docking : Predicts binding interactions with targets (e.g., lipoxygenase enzymes) using software like AutoDock Vina .
- QSAR Models : Correlates substituent electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs ( ).
(Advanced) How can reaction byproducts be identified and mitigated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
